3-n-Propyl-2-pyrazolin-5-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109896. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propyl-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUNLYBSNQOHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296551 | |

| Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-70-9 | |

| Record name | 29211-70-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Propyl-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1,4-dihydropyrazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-n-Propyl-2-pyrazolin-5-one chemical structure and properties

An In-Depth Technical Guide to 3-n-Propyl-2-pyrazolin-5-one: Structure, Properties, Synthesis, and Applications

Introduction

Pyrazolinones represent a prominent class of five-membered heterocyclic compounds that have garnered significant attention across the chemical and pharmaceutical sciences. Their unique structural framework, characterized by a di-nitrogen heterocycle with a ketone functionality, imparts a versatile reactivity profile and a wide spectrum of biological activities.[1][2] Within this family, this compound emerges as a compound of interest, serving both as a valuable synthetic intermediate and a subject of investigation for its therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core chemical structure, physicochemical properties, synthesis methodologies, and key applications of this molecule. The narrative is structured to deliver not just data, but also the underlying scientific rationale, reflecting insights from a senior application scientist's perspective.

Chemical Identity and Structural Elucidation

A foundational understanding of this compound begins with its precise chemical identity and the nuanced complexities of its structure, particularly its tautomerism.

Nomenclature and Core Structure

The compound is systematically identified by its IUPAC name, 3-propyl-1,2-dihydro-3H-pyrazol-5-one , and is registered under CAS Number 29211-70-9 .[3][4][5][6][7] Its molecular formula is C₆H₁₀N₂O , corresponding to a molecular weight of approximately 126.16 g/mol .[3][4][5][8]

The core structure consists of a five-membered pyrazolone ring with a propyl group attached at the C3 position.[3]

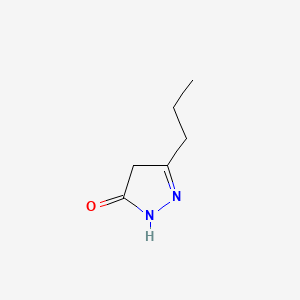

Caption: Chemical Structure of this compound.

Tautomerism: A Critical Feature

Pyrazolin-5-ones are classic examples of compounds exhibiting prototropic tautomerism, a phenomenon critical to their reactivity and biological interactions.[2][3][9] The molecule exists as an equilibrium mixture of three primary tautomeric forms: the CH-form (a pyrazolin-5-one), the OH-form (a hydroxypyrazole), and the NH-form (a pyrazolin-3-one).[9][10]

-

CH-form (Keto): 3-Propyl-2,4-dihydro-3H-pyrazol-3-one. This is the canonical representation, featuring a methylene group (-CH₂-) at the C4 position.

-

OH-form (Enol): 5-Hydroxy-3-propyl-1H-pyrazole. This aromatic form is generated by the migration of a proton from C4 to the carbonyl oxygen.

-

NH-form: 3-Propyl-1,2-dihydro-3H-pyrazol-5-one.

The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.[11][12] This dynamic nature means the molecule can act as a nucleophile through either the C4 carbon (in the CH-form) or the oxygen atom (in the OH-form), a duality that is key to its synthetic versatility.[10]

Caption: Tautomeric Equilibrium of this compound.

| Identifier | Value |

| IUPAC Name | 3-propyl-1,2-dihydro-3H-pyrazol-5-one |

| CAS Number | 29211-70-9[3][4][5][6][7][8] |

| Molecular Formula | C₆H₁₀N₂O[3][4][5] |

| Molecular Weight | 126.16 g/mol [3][8] |

| SMILES | CCCC1=NNC(=O)C1[3] |

| InChI | InChI=1S/C6H10N2O/c1-2-3-5-4-6(9)8-7-5/h2-4H2,1H3,(H,8,9)[3][4][5] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are paramount for its identification, purification, and application in experimental settings.

Physical Properties

This compound is typically a pale yellow crystalline powder.[7] Its solubility profile is characteristic of many pyrazolone derivatives; it exhibits poor solubility in water but is readily soluble in various organic solvents, including alcohols like methanol and ethanol, as well as chlorinated solvents like chloroform.[3] This differential solubility is a direct consequence of the hydrophobic n-propyl chain and the largely nonpolar heterocyclic ring, although the nitrogen and oxygen atoms can participate in hydrogen bonding with protic solvents.[3]

| Property | Description |

| Appearance | Pale yellow crystals or crystalline powder.[7] |

| Solubility | Poor in water; soluble in methanol, ethanol, and chloroform.[3] |

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A prominent and characteristic absorption band is observed in the range of 1600-1700 cm⁻¹, which corresponds to the C=O (carbonyl) stretching vibration of the pyrazolone ring.[3] Data available through the NIST Chemistry WebBook confirms this and other characteristic peaks.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal signals corresponding to the n-propyl group (a triplet for the methyl group and two multiplets for the methylene groups), as well as signals for the C4 methylene protons and the N-H protons. ¹³C NMR would show a characteristic signal for the carbonyl carbon downfield, in addition to signals for the carbons of the propyl group and the heterocyclic ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data from NIST shows the molecular ion peak corresponding to its molecular weight, confirming the compound's identity.[4]

Synthesis and Chemical Reactivity

The synthesis of pyrazolinones is a well-established area of organic chemistry, with the condensation of β-keto esters and hydrazines being a primary and efficient route.[13][14]

General Synthesis: Knorr Pyrazole Synthesis

The most common and direct synthesis of this compound involves the condensation reaction between a suitable β-keto ester, in this case, ethyl 3-oxohexanoate, and hydrazine hydrate.[3][13][14] This reaction, a variant of the Knorr pyrazole synthesis, proceeds via two key steps: initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack and cyclization to form the stable pyrazolone ring.[14]

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 29211-70-9 [smolecule.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. equationchemical.com [equationchemical.com]

- 7. CAS 29211-70-9: this compound | CymitQuimica [cymitquimica.com]

- 8. fishersci.ca [fishersci.ca]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Dynamic Landscape of Tautomerism in 3-n-Propyl-2-pyrazolin-5-one: An In-depth Technical Guide

This guide provides a comprehensive exploration of the keto-enol tautomerism exhibited by 3-n-Propyl-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a deep understanding of tautomeric equilibria is paramount, as it profoundly influences a molecule's physicochemical properties, biological activity, and stability. This document offers a blend of theoretical grounding, practical experimental protocols, and data interpretation strategies to fully characterize the tautomeric landscape of this pyrazolinone derivative.

The Fundamental Principles of Tautomerism in Pyrazolin-5-ones

Pyrazolin-5-ones are fascinating molecules renowned for their ability to exist in multiple, readily interconvertible structural isomeric forms known as tautomers.[1][2] This dynamic equilibrium, known as tautomerism, arises from the migration of a proton and the concurrent shift of a double bond. In the case of this compound, three principal tautomeric forms are of primary interest: the CH-form, the OH-form, and the NH-form.

-

CH-form (3-n-Propyl-2,4-dihydro-pyrazol-5-one): Characterized by a methylene group at the C4 position of the pyrazolone ring.

-

OH-form (3-n-Propyl-1H-pyrazol-5-ol): An enolic form where the proton has migrated to the exocyclic oxygen, creating a hydroxyl group and an aromatic pyrazole ring.

-

NH-form (3-n-Propyl-1,2-dihydro-pyrazol-5-one): This form involves the migration of a proton to the N1 nitrogen atom.

The relative stability and population of these tautomers are not fixed but are delicately balanced by several factors, including the nature of substituents, the solvent environment, temperature, and pH.[3][4] Understanding this interplay is critical for predicting and controlling the behavior of this compound in various applications.

Caption: Tautomeric forms of this compound.

Experimental Characterization of Tautomeric Equilibria

A multi-pronged analytical approach is essential for the unambiguous characterization and quantification of the tautomeric mixture of this compound. This section details the key experimental protocols and the rationale behind their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Tautomer Analysis

NMR spectroscopy is arguably the most powerful technique for elucidating tautomeric structures in solution.[5] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H, ¹³C, and even ¹⁵N NMR spectra, one can identify and quantify the different tautomers present.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, Benzene-d₆) to a final concentration of approximately 10-20 mg/mL. The choice of solvents is critical as it can significantly influence the tautomeric equilibrium.[6]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C spectra, acquisition with proton decoupling is standard.

-

Spectral Analysis and Interpretation:

-

CH-form: Look for a characteristic signal for the CH₂ group at the C4 position in the ¹H NMR spectrum (typically a singlet) and the corresponding signal in the ¹³C NMR spectrum.

-

OH-form: The presence of a broad singlet in the downfield region of the ¹H NMR spectrum is indicative of the enolic -OH proton. The aromaticity of the pyrazole ring in this form will also lead to characteristic chemical shifts for the ring protons and carbons.

-

NH-form: A signal corresponding to the N-H proton will be observed in the ¹H NMR spectrum. The C4 position will be an sp² hybridized carbon, and its chemical shift in the ¹³C NMR spectrum will be distinct from the sp³ hybridized C4 in the CH-form. The geminal ²J[pyrazole C-4, H-3(5)] spin coupling constant can be a diagnostic tool, with values of approximately 9–11 Hz for the OH and CH forms, and a reduced value of 4–5 Hz for the NH form.[7][8]

-

-

Quantification: The relative molar fractions of the tautomers can be determined by integrating the well-resolved signals corresponding to each form in the ¹H NMR spectrum.

| Tautomer | Key ¹H NMR Signals | Key ¹³C NMR Signals |

| CH-form | Singlet for C4-H₂ | Signal for sp³ C4 |

| OH-form | Broad singlet for O-H | Aromatic ring signals |

| NH-form | Signal for N-H | Signal for sp² C4 |

Table 1: Diagnostic NMR signals for the tautomers of this compound.

Caption: Workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable insights into the electronic transitions within the tautomers.[9] The different chromophoric systems of the keto and enol forms result in distinct absorption maxima (λ_max).

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in a variety of solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Interpretation: The enol form (OH-form), with its extended conjugation and aromatic character, is expected to absorb at a longer wavelength compared to the keto forms (CH and NH-forms).[10][11] By comparing the spectra in different solvents, one can observe shifts in the λ_max and changes in the molar absorptivity, which correlate with shifts in the tautomeric equilibrium. This method is particularly useful for studying the influence of the solvent environment on the tautomer populations.[12]

X-ray Crystallography: An Unambiguous View in the Solid State

Single-crystal X-ray diffraction provides definitive structural information, revealing the precise arrangement of atoms in the solid state.[13][14] This allows for the unambiguous identification of the predominant tautomer in the crystalline form.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection and Structure Refinement: Collect diffraction data using a single-crystal X-ray diffractometer and solve and refine the crystal structure.[15][16]

-

Structural Analysis: The refined structure will unequivocally show the location of all atoms, including the hydrogen atoms, thereby identifying the tautomeric form present in the solid state. It is important to note that the solid-state structure may not be representative of the tautomeric equilibrium in solution.[17]

Computational Chemistry: A Predictive and Complementary Tool

In silico methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for studying tautomerism.[18] Computational calculations can provide valuable information on the relative stabilities of the different tautomers, the energy barriers for their interconversion, and predicted spectroscopic properties that can be compared with experimental data.

Computational Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structures of the CH, OH, and NH tautomers of this compound. Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculations: Calculate the relative electronic energies and Gibbs free energies of the optimized structures to predict the most stable tautomer.

-

Spectroscopic Prediction: Simulate the NMR chemical shifts and UV-Vis absorption spectra for each tautomer. These predicted spectra can then be compared with the experimental data to aid in the assignment of the observed signals to the respective tautomers.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several contributing factors.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role.[6] Polar, protic solvents can stabilize the more polar tautomers through hydrogen bonding, while non-polar solvents may favor less polar forms.

-

Substituent Effects: While the focus here is on the 3-n-propyl substituent, it is important to recognize that the electronic nature of substituents on the pyrazolone ring can significantly influence the relative stabilities of the tautomers.

-

Temperature: Changes in temperature can shift the equilibrium, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomeric interconversion.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon that requires a synergistic approach of experimental and computational techniques for a complete understanding. A thorough characterization of the tautomeric landscape is not merely an academic exercise but a critical step in the rational design and development of novel pharmaceuticals and functional materials based on the pyrazolinone scaffold. This guide provides a robust framework for researchers to confidently navigate the complexities of pyrazolinone tautomerism and unlock the full potential of these versatile molecules.

References

- Bohrium. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.

- MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- PubMed. (2016). Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones.

- National Institutes of Health. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.

- National Institutes of Health. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives.

- SciSpace. (2018). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines.

- Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References.

- PubMed. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones.

-

Biomed Pharmacol J. (2008). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. Retrieved from [Link]

- National Institutes of Health. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.

- ResearchGate. (n.d.). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool | Request PDF.

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

- RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.

- ResearchGate. (n.d.). (PDF) The tautomerism of pyrazolines (dihydropyrazoles).

- ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission....

- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF.

- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.

- Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study.

- PubMed. (2011). Synthesis, X-ray Crystal Structure and Fluorescent Spectra of Novel pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives.

- Bohrium. (2023). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries - Ask this paper.

- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.

- (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.

- ResearchGate. (n.d.). Does tautomeric equilibrium exist in 4-nitroso-5-pyrazolones?.

- The University of Aberdeen Research Portal. (2013). Tautomers and polymorphs of pyrazolinone derivatives, generated from reactions of arylhydrazines, ArNHNH>2>, with 1,3-dicarbonyl compounds.

- (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents.

- ResearchGate. (n.d.). Keto-enol tautomerism and intramolecular hydrogen bonds in NTBD: cis....

- Reddit. (2023). Tautomers of 3-methyl-5-pyrazolone : r/OrganicChemistry.

- National Institutes of Health. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.

- (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.

Sources

- 1. researchgate.net [researchgate.net]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. X-ray crystallographic comparison of pyrazole subsidiaries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 17. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, spectroscopic and computational characterization of the tautomerism of pyrazoline derivatives from chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Pyrazolone Derivatives

Executive Summary

Pyrazolone derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from anti-inflammatory drugs to industrial dyes.[1][2] The structural complexity of these molecules, particularly their propensity for prototropic tautomerism, presents a significant characterization challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C nuclei, stands as the most powerful and definitive tool for their structural elucidation. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the analysis of pyrazolone derivatives using NMR. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure, tautomeric forms, and the resulting spectral features. We will explore the fundamental spectral signatures of the pyrazolone core, dissect the influence of various substituents, and detail a systematic workflow using advanced 2D NMR techniques for unambiguous structural assignment.

Introduction: The Chameleon-like Nature of Pyrazolones

The pyrazolone scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent.[1] Their synthetic accessibility and diverse biological activities make them privileged structures in drug discovery.[3][4][5] However, the true complexity and fascination of pyrazolones lie in their ability to exist in multiple tautomeric forms. The position of a single proton can shift, leading to three primary isomers: the CH, OH, and NH forms (Figure 1).

The predominant tautomer is highly sensitive to factors such as the substitution pattern, solvent polarity, temperature, and physical state (solution vs. solid).[1][6][7] For instance, a derivative might exist solely as the CH form in a non-polar solvent like benzene-d₆, but as a mixture of CH and OH forms in chloroform-d₆, and in a fast equilibrium between OH and NH forms in DMSO-d₆.[8] Understanding and identifying the dominant tautomeric form is not merely an academic exercise; it is critical, as the specific tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and ultimately, its biological activity and material properties. NMR spectroscopy provides the most direct window into observing and quantifying this tautomeric equilibrium.

Caption: The three main prototropic tautomers of the pyrazolone ring system.

Part 1: Spectral Signatures of the Pyrazolone Core & Tautomerism

The key to deciphering the structure of a pyrazolone derivative lies in recognizing the characteristic NMR signals for the core ring protons and carbons and understanding how they shift with changes in tautomeric form.

¹H NMR Analysis

The protons attached to the pyrazolone ring (typically at the C4 position) are highly informative.

-

CH-Form: This form is characterized by a methylene group (CH₂) at the C4 position. In the ¹H NMR spectrum, this typically appears as a singlet around δ 3.0-3.5 ppm , though it can be a multiplet if coupled to other protons.

-

OH/NH-Forms: In these aromatic or pseudo-aromatic forms, the C4 position bears a single proton (CH). This proton is in a more electron-deficient environment and thus resonates further downfield, typically in the δ 5.5-6.0 ppm range.[9]

-

Exchangeable Protons (OH/NH): The signals for the OH and NH protons are often broad and can be found over a wide range (δ 8.0-12.0 ppm ). Their chemical shift is highly dependent on solvent and concentration. In polar aprotic solvents like DMSO-d₆, these protons are readily observed, whereas in CDCl₃, they may be broadened or exchange with residual water.[3][6]

¹³C NMR Analysis

The carbon chemical shifts provide a definitive fingerprint of the electronic environment within the ring.

-

C3 (Carbonyl/Enol Carbon): The chemical shift of C3 is highly diagnostic. In the NH and CH forms, it exists as a carbonyl group (C=O) and resonates significantly downfield, typically in the range of δ 170-180 ppm . In the OH-form, this carbon is part of an enol system (C-OH) and is shifted upfield to approximately δ 155-165 ppm .[1][6]

-

C4 Carbon: In the CH-form, the sp³-hybridized C4 (CH₂) appears significantly upfield around δ 40-50 ppm .[6] In the aromatic OH and NH forms, the sp²-hybridized C4 (CH) is found much further downfield, typically between δ 80-105 ppm .

-

C5 Carbon: The C5 carbon also shows significant variation. Its chemical shift is influenced by the tautomeric form and the nature of the substituent at the N1 position.

A Key Diagnostic Tool: The ²J(C4,H5) Coupling Constant

While chemical shifts are powerful indicators, they can be influenced by multiple factors. A more unambiguous diagnostic tool for distinguishing between the NH-form and the OH/CH-forms is the geminal coupling constant between the C4 carbon and a proton on an adjacent carbon (e.g., H5), denoted as ²J(C4,H5).

-

For OH and CH forms , this coupling constant is typically in the range of 9–11 Hz .

-

For the NH form , the ²J value is considerably smaller, falling between 4–5 Hz .[8]

This difference arises from the change in the electronic structure around the N1 atom. In the NH form, the protonation or alkylation at N1 removes the lone pair, altering the coupling pathway and reducing the magnitude of the coupling constant.[8] This parameter can be measured from a coupled ¹³C NMR spectrum or more conveniently from a 2D HMBC experiment.

| Tautomeric Form | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Key Diagnostic Features |

| CH-Form | C4-H₂ : ~3.0-3.5 | C3(C=O ): ~170-180 | Upfield CH₂ signals in both ¹H and ¹³C spectra. |

| C4(CH₂ ): ~40-50 | |||

| C5: Variable | |||

| OH-Form | C4-H : ~5.5-6.0 | C3(C-OH ): ~155-165 | Shielded C3 signal compared to NH/CH forms. |

| OH : ~9.0-12.0 (broad) | C4(CH ): ~80-105 | ²J(C4,H) coupling constant of ~9-11 Hz.[8] | |

| C5: Variable | |||

| NH-Form | C4-H : ~5.5-6.0 | C3(C=O ): ~170-180 | Deshielded C3 (carbonyl) signal. |

| NH : ~8.0-11.0 (broad) | C4(CH ): ~80-105 | Reduced ²J(C4,H) coupling constant of ~4-5 Hz.[8] | |

| C5: Variable | |||

| Table 1: Typical NMR Spectral Data for the Pyrazolone Core in Different Tautomeric Forms. Data is illustrative and can vary with substitution and solvent. |

Part 2: The Influence of Substituents on NMR Spectra

Substituents dramatically modulate the electronic and magnetic environments of the pyrazolone core. A systematic analysis of these effects is crucial for correct spectral assignment.

-

N-Substitution: Substitution at N1 or N2 is the most common modification. An electron-withdrawing group (e.g., a phenyl ring) at N1 will generally deshield the adjacent C5 and C3 carbons. An N-phenyl group will show its own characteristic aromatic signals, typically between δ 7.0-8.0 ppm in the ¹H spectrum and δ 115-140 ppm in the ¹³C spectrum.[1][6]

-

C3-Substitution: A methyl group at C3 will appear as a singlet around δ 2.0-2.3 ppm . The C3 carbon signal is replaced by the substituent's signals, and the adjacent C4 carbon is typically shielded (shifted upfield) due to the electron-donating nature of the alkyl group.[1][4]

-

C4-Substitution: Substitution at C4 removes the key C4-H proton signal, simplifying the ¹H NMR spectrum. The nature of the C4 substituent will directly influence the chemical shift of the C4 quaternary carbon.

-

Solvent Effects: As mentioned, the choice of solvent can dramatically alter the tautomeric equilibrium and thus the observed spectrum.[1] For example, 1-phenyl-2-pyrazolin-5-one exists solely in the CH-form in benzene-d₆, as a mixture in CDCl₃, and likely as a fast-equilibrating mixture of OH and NH isomers in DMSO-d₆.[8] It is often advisable to run spectra in at least two solvents of differing polarity (e.g., CDCl₃ and DMSO-d₆) to gain a full picture of the molecule's behavior.

Part 3: Advanced 2D NMR Techniques for Unambiguous Assignment

For complex, highly substituted pyrazolone derivatives, 1D NMR spectra can become crowded and ambiguous. 2D NMR experiments are indispensable for achieving complete and confident structural elucidation.[10][11]

Caption: A logical workflow for the structural elucidation of pyrazolones using 2D NMR.

-

¹H-¹H COSY (Correlation Spectroscopy): This is the starting point for mapping out the proton framework. It reveals which protons are spin-coupled to each other, allowing for the identification of connected fragments, such as the protons on a phenyl or alkyl substituent.[12]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is the most reliable way to assign the signals of all protonated carbons in the molecule.[12] For example, it will definitively link the ¹H signal at ~3.2 ppm to the ¹³C signal at ~45 ppm, confirming a CH₂ group at the C4 position in the CH-tautomer.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for piecing together the entire molecular puzzle. It shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[11][13] Its key applications for pyrazolones include:

-

Identifying Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the only way to assign them by observing correlations from nearby protons. For example, the protons of a C3-methyl group will show a correlation to the C3 carbon.

-

Connecting Substituents to the Core: The protons on an N1-phenyl ring will show HMBC correlations to C3 and C5 of the pyrazolone ring, unambiguously establishing the point of attachment.

-

Confirming Tautomeric Form: As discussed, the HMBC can be used to measure the diagnostic ²J(C4,H5) coupling constant.

-

Part 4: Practical Guide - Experimental Protocol & Data Analysis

Adherence to a robust experimental and analytical protocol is essential for obtaining high-quality, reproducible data.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified pyrazolone derivative.

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication may be required.[6][14]

-

Use a solvent containing an internal standard like Tetramethylsilane (TMS) for accurate chemical shift referencing (δ=0.00 ppm). If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6]

-

-

Spectrometer Setup & 1D Acquisition:

-

Insert the sample into a properly tuned NMR spectrometer (a field strength of 400 MHz or higher is recommended).[9]

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment, so an adequate acquisition time is necessary, especially for detecting quaternary carbons.

-

-

2D NMR Acquisition:

-

Using the 1D spectra as a guide, set the spectral widths for the 2D experiments to encompass all signals of interest.

-

Run a standard gradient-selected (gs) COSY experiment.

-

Run a standard gs-HSQC experiment. Optimize the ¹JCH coupling constant parameter (typically ~145 Hz).

-

Run a standard gs-HMBC experiment. This is often the longest experiment. Optimize the long-range coupling constant parameter (ⁿJCH) to a value between 8-10 Hz to favor 2- and 3-bond correlations.[15]

-

Data Analysis Workflow

A systematic approach to data analysis prevents errors and ensures all correlations are considered.

Caption: A step-by-step workflow for piecing together NMR data to confirm a structure.

Conclusion

The structural analysis of pyrazolone derivatives is a nuanced task where a deep understanding of tautomerism is paramount. ¹H and ¹³C NMR spectroscopy, when applied systematically, provides an unparalleled level of structural detail. By carefully analyzing chemical shifts, coupling constants, and the rich connectivity information from 2D experiments like COSY, HSQC, and HMBC, researchers can confidently determine not only the covalent structure of their compounds but also the subtle, yet critical, details of their tautomeric state. This guide provides a robust framework for that analysis, empowering scientists to fully leverage the power of NMR in the development of novel pyrazolone-based medicines and materials.

References

-

Pascual-Alfonso, E., et al. (2018). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry. Available at: [Link]

-

Pascual-Alfonso, E., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2016). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. Available at: [Link]

-

Elguero, J., et al. (2006). The use of NMR spectroscopy to study tautomerism. The Journal of Organic Chemistry. Available at: [Link]

-

Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Akhtar, M. S., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Journal of King Saud University - Science. Available at: [Link]

-

Claramunt, R. M., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Patel, H., et al. (2015). Synthesis, Characterization and Biological Evaluation of Substituted Pyrazoline Derivatives. International Journal of ChemTech Research. Available at: [Link]

-

Kranjc, K., et al. (2021). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. Available at: [Link]

-

Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Available at: [Link]

-

Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. Available at: [Link]

-

Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Liu, H., et al. (2007). Structure Elucidation of a Pyrazolo[3][7]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]

-

Wang, H., et al. (2018). Construction of Pyrazolone Analogues via Rhodium-Catalyzed C-H Activation from Pyrazolones and Non-activated Alkenes. Organic Letters. Available at: [Link]

-

Kowalczyk, M., & Olejniczak, T. (2016). Pyrazole derivatives. A challenge of modem academic and industrial chemistry. Chemistry & Chemical Technology. Available at: [Link]

- Berger, S., & Braun, S. (2004). 200 and More NMR Experiments: A Practical Course. Wiley-VCH.

-

Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. First Scientific Conference the Collage of Sciences. Available at: [Link]

-

Yakan, H., et al. (2017). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of Molecular Structure. Available at: [Link]

-

Liu, H., et al. (2007). Structure Elucidation of a Pyrazolo[3][7]pyran Derivative by NMR Spectroscopy. Molecules. Available at: [Link]

-

Al-Hourani, B. J., et al. (2011). Synthesis and characterization of some 1-phenyl-3-t-butyl-5-arylpyrazoles and their ¹³C NMR chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]

-

Abdel-Gawad, H., et al. (2017). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

López, C., et al. (2004). Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy. Open Chemistry. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Available at: [Link]

-

Kjell, R. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Uppsala University. Available at: [Link]

-

Rusinov, V. L., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Available at: [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

Fiveable. (n.d.). Advanced NMR Techniques and Applications. Available at: [Link]

- Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paperpublications.org [paperpublications.org]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 8. On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. rsc.org [rsc.org]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. fiveable.me [fiveable.me]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Infrared (IR) Spectrum Characteristic Absorption Bands of 3-n-Propyl-2-pyrazolin-5-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolin-5-one scaffolds are privileged structures in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1][2] 3-n-Propyl-2-pyrazolin-5-one serves as a representative member of this class, and a thorough understanding of its structural properties is paramount for its application. Infrared (IR) spectroscopy provides a powerful, non-destructive method for elucidating the functional groups and bonding arrangements within a molecule. This guide offers an in-depth analysis of the characteristic IR absorption bands of this compound, grounded in fundamental spectroscopic principles and the critical influence of tautomerism. We will dissect the spectrum, explain the causality behind band assignments, provide a robust experimental protocol for data acquisition, and summarize the key spectral features for practical application in research and development.

The Foundational Role of Tautomerism in Pyrazolin-5-ones

Before interpreting the spectrum, it is crucial to understand that 2-pyrazolin-5-ones do not exist as a single, static structure. They exhibit prototropic tautomerism, a dynamic equilibrium between structural isomers that differ in the position of a proton.[3][4] For a pyrazolin-5-one unsubstituted at the C4 position, three primary tautomers are possible: the CH, NH, and OH forms.[3] This equilibrium is fundamental to the molecule's chemical reactivity and profoundly influences its spectroscopic signature.

The predominant tautomeric form can be influenced by the solvent, temperature, and the nature of substituents on the ring.[4][5] The interplay between these forms means that an IR spectrum of this compound will represent a population-weighted average of the contributing tautomers. The potential presence of O-H (from the OH-form) or distinct N-H and C=O environments across the tautomers must be considered for an accurate spectral interpretation.

Caption: Prototropic tautomerism in the pyrazolin-5-one core.

Dissecting the IR Spectrum: A Region-by-Region Analysis

The infrared spectrum of this compound can be logically divided into distinct regions, each providing specific information about the molecule's functional groups. The analysis below is based on established principles of IR spectroscopy and spectral data for pyrazolinone derivatives, including the reference spectrum for the title compound available from the NIST Chemistry WebBook.[6][7][8]

High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹)

This region is dominated by stretching vibrations of X-H bonds (where X is O, N, or C).

-

N-H Stretching: The presence of the NH tautomer gives rise to a characteristic N-H stretching band. This absorption typically appears in the 3400-3200 cm⁻¹ range.[9] Due to intermolecular hydrogen bonding in the solid state, this band is often broad. The methyl and phenyl substituents on other pyrazolone derivatives have been shown to decrease the N-H bond vibrational frequency.[1]

-

O-H Stretching: If a significant population of the OH tautomer exists, a broad O-H stretching band would be expected, typically centered around 3300 cm⁻¹.[7] This band would likely overlap with the N-H stretch, contributing to a broad, complex absorption feature in this area.

-

C-H Stretching: Absorptions corresponding to the stretching of carbon-hydrogen bonds appear just below 3000 cm⁻¹. For this compound, these are primarily from the sp³ hybridized carbons of the n-propyl group and the CH₂ group at the C4 position of the ring. These bands are typically sharp and of medium intensity, expected in the 2960-2850 cm⁻¹ range.[10]

Double-Bond Region (1800 cm⁻¹ - 1500 cm⁻¹)

This is a highly diagnostic region for pyrazolinones, containing the strong absorptions from carbonyl and imine groups.

-

C=O Stretching (Amide I Band): The most prominent feature in the spectrum is the carbonyl (C=O) stretching vibration. For pyrazolone rings, this band is very strong and typically appears in the 1700-1630 cm⁻¹ range.[9][11] Its precise position is sensitive to hydrogen bonding and ring strain. In the solid state, intermolecular hydrogen bonding can lower the frequency. Theoretical calculations on related pyrazolones have shown that substituents can influence this frequency.[1]

-

C=N Stretching: The stretching vibration of the endocyclic C=N bond is expected in the 1600-1500 cm⁻¹ range.[11][12] This band is typically of medium to strong intensity and confirms the heterocyclic ring structure.

Fingerprint Region (1500 cm⁻¹ - 600 cm⁻¹)

This region contains a complex array of absorptions, including C-C and C-N single bond stretches, as well as various bending vibrations (scissoring, rocking, wagging) of C-H bonds. While individual assignments can be challenging, the overall pattern is unique to the molecule.[10] Key vibrations to note include:

-

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups of the propyl chain and the CH₂ of the ring appear in the 1470-1370 cm⁻¹ range.

-

C-N Stretching: The C-N single bond stretching vibration can be found in the 1350-1000 cm⁻¹ range, though it is often weak and coupled with other vibrations.[12]

Summary of Characteristic Absorption Bands

The following table summarizes the expected IR absorption bands for this compound, their typical location, and the molecular vibration responsible.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3400 - 3200 | Medium, Broad | N-H Stretch | Indicates presence of NH tautomer. Broadened by H-bonding. |

| 2960 - 2850 | Medium, Sharp | C-H Stretch (sp³) | From n-propyl group and pyrazolinone ring CH₂. |

| 1700 - 1630 | Strong, Sharp | C=O Stretch (Amide I) | The most characteristic band of the pyrazolinone core.[11] |

| 1600 - 1500 | Medium - Strong | C=N Stretch | Confirms the pyrazoline ring structure.[12] |

| 1470 - 1370 | Medium | C-H Bending | Aliphatic bending modes from the n-propyl group. |

| < 1500 | Variable | Fingerprint Region | Complex absorptions including C-N stretch and other bends. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the generation of a reliable and reproducible IR spectrum, adherence to a validated protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a standard and trustworthy technique for analyzing solid samples.

Objective: To obtain a high-resolution Fourier Transform Infrared (FTIR) spectrum of solid this compound.

Materials:

-

This compound (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer

Methodology:

-

Sample Preparation:

-

Gently grind ~200 mg of dry KBr in the agate mortar to a fine, uniform powder. Rationale: This creates a large surface area for sample dispersion and eliminates crystalline imperfections that can scatter IR radiation.

-

Add 1-2 mg of this compound to the KBr powder.

-

Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until the mixture is homogenous. Rationale: Uniform dispersion is critical to avoid spectral artifacts and ensure a representative sample measurement.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet die.

-

Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. Rationale: The pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that is free of voids.

-

Carefully release the pressure and extract the KBr pellet from the die. The pellet should be clear and solid.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. Rationale: This measures the contribution of atmospheric CO₂ and water vapor, which can then be mathematically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically performs a Fourier transform on the interferogram to generate the spectrum.

-

The background spectrum is automatically subtracted.

-

Analyze the resulting spectrum, identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Caption: Experimental workflow for IR analysis via the KBr pellet method.

Conclusion

The infrared spectrum of this compound is defined by a set of characteristic absorption bands that confirm its molecular structure. The most informative features include the broad N-H stretch in the 3400-3200 cm⁻¹ region, the aliphatic C-H stretches below 3000 cm⁻¹, and the highly diagnostic, strong C=O and C=N stretching vibrations between 1700 cm⁻¹ and 1500 cm⁻¹. A crucial aspect for any researcher working with this class of compounds is the recognition of tautomerism, as the dynamic equilibrium between the CH, NH, and OH forms dictates the presence and nature of these key absorption bands. By combining a robust experimental technique with a sound theoretical understanding of its spectral features, IR spectroscopy serves as an indispensable tool for the structural verification and analysis of this compound in scientific and industrial applications.

References

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Patel, H., et al. (n.d.). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. International Journal of ChemTech Research. Retrieved from [Link]

-

Singh, R., et al. (2015). Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. Research Journal of Pharmaceutical Technology, 8(12). Retrieved from [Link]

-

Ghaffari, M. A., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Arkivoc, 2011(7), 8-15. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient synthesis, characterization of some novel substituted 3-methyl-2-pyrazoline-5-ones and substituted 3,5-dimethyl pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]

-

Azmi, F. N., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2056. Retrieved from [Link]

-

Bawa, S., & Kumar, S. (2009). Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. Molecules, 14(4), 1395-1405. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of chalcone (A) and pyrazoline (B). Retrieved from [Link]

-

Lyčka, A., et al. (1990). Determination of the azo-hydrazono tautomerism of some 2-pyrazolin-5-one dyes by means of nuclear magnetic resonance spectroscopy and 15N-labeled compounds. The Journal of Organic Chemistry, 55(15), 4591-4594. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5.... Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Retrieved from [Link]

-

INFLIBNET Centre. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). In the IR-spectra, characteristic absorption bands are observed in the.... Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-pyrazolin-5-one. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. www1.udel.edu [www1.udel.edu]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. Buy this compound | 29211-70-9 [smolecule.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Potential biological activities of 3-n-Propyl-2-pyrazolin-5-one

An In-Depth Technical Guide to the Potential Biological Activities of 3-n-Propyl-2-pyrazolin-5-one

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of this compound, a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives have long been recognized for their diverse pharmacological properties, and this document synthesizes current understanding and outlines future research directions for this specific molecule. We delve into its physicochemical properties, potential anti-inflammatory, analgesic, antioxidant, antimicrobial, and neuroprotective activities based on the established pharmacology of the pyrazolone scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic hypotheses to facilitate further investigation into the therapeutic potential of this compound.

Chapter 1: Introduction to this compound

The Pyrazolone Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazolone ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This five-membered heterocyclic scaffold is featured in numerous clinically significant drugs, demonstrating a broad spectrum of pharmacological effects including anti-inflammatory, analgesic, antipyretic, and neuroprotective actions.[1][3] Notable examples include Antipyrine (phenazone), one of the earliest synthetic analgesics, and Edaravone, a potent free radical scavenger used to treat acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The versatility of the pyrazolone core, which allows for substitution at various positions, enables the fine-tuning of its biological and pharmacokinetic properties, making it a subject of continuous interest in drug discovery.[3][5]

Physicochemical Properties of this compound

This compound (CAS: 29211-70-9) is an organic compound characterized by a pyrazolone core with an n-propyl group at the 3-position.[6][7] Its structure allows for keto-enol tautomerism, a phenomenon that can significantly influence its chemical reactivity and interactions with biological macromolecules.[6] The presence of the propyl group increases its lipophilicity compared to simpler pyrazolones, which may affect its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀N₂O | [6][7][9] |

| Molecular Weight | 126.156 g/mol | [6][7][9] |

| CAS Number | 29211-70-9 | [7][8][9] |

| Synonyms | 5-propyl-2,4-dihydro-3H-pyrazol-3-one, 3-Propyl-1H-pyrazol-5(4H)-one | [8] |

| Appearance | Crystals or crystalline powder | [8] |

Synthesis Overview

The synthesis of pyrazolone derivatives is well-established in organic chemistry. A common and efficient method for synthesizing this compound involves the cyclocondensation reaction between a hydrazine derivative (such as hydrazine hydrate) and a β-keto ester (ethyl 3-oxohexanoate).[6][10] This reaction typically proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the stable five-membered pyrazolone ring.[6][10]

Chapter 2: Potential Anti-inflammatory and Analgesic Activities

Mechanistic Hypothesis: Targeting Cyclooxygenase (COX) Pathways

Many pyrazolone derivatives exert their anti-inflammatory and analgesic effects as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[11] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins.[11][12] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is induced during inflammation and is a primary contributor to pain and swelling.[12] It is hypothesized that this compound may act as a COX inhibitor. Investigating its selectivity for COX-2 over COX-1 would be crucial, as selective COX-2 inhibitors are associated with a reduced risk of gastrointestinal side effects.[13]

Experimental Workflow for In Vivo Assessment

A typical workflow for evaluating the anti-inflammatory and analgesic potential of a novel compound involves a series of well-established in vivo animal models. This process ensures a systematic evaluation from initial screening to confirmation of activity.

Protocol 1: Carrageenan-Induced Paw Edema Assay in Rats

This is a classical and highly reproducible model for evaluating acute anti-inflammatory activity.[3][14]

-

Objective: To assess the ability of this compound to reduce acute inflammation.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (after 1 hour), is mediated by prostaglandins, making it sensitive to COX inhibitors.[1]

-

Methodology:

-

Animals: Wistar albino rats (150-200g) are used and fasted overnight with free access to water.

-

Grouping: Animals are divided into groups (n=6): Vehicle Control (e.g., 0.5% CMC), Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Groups (e.g., this compound at various doses).

-

Procedure: a. The initial paw volume of the right hind paw of each rat is measured using a plethysmometer. b. The vehicle, standard, or test compound is administered orally (p.o.) or intraperitoneally (i.p.). c. After 1 hour, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the subplantar region of the right hind paw. d. Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

-

Trustworthiness: The inclusion of a vehicle control group accounts for the effect of the injection and vehicle, while the standard drug group validates the assay's sensitivity to a known anti-inflammatory agent.

Protocol 2: Acetic Acid-Induced Writhing Test in Mice

This model is widely used for screening peripheral analgesic activity.[3][15]

-

Objective: To evaluate the peripheral analgesic effect of this compound.

-

Principle: Intraperitoneal injection of acetic acid causes irritation of the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins, which stimulate nociceptors. This results in a characteristic stretching behavior known as "writhing." Analgesics reduce the frequency of these writhes.

-

Methodology:

-

Animals: Swiss albino mice (20-25g) are used.

-

Grouping: Animals are divided into Vehicle Control, Standard Drug (e.g., Aspirin or Indomethacin), and Test Groups.

-

Procedure: a. The vehicle, standard, or test compound is administered (p.o. or i.p.). b. After a set period (e.g., 30-60 minutes), 0.6% v/v acetic acid solution (10 mL/kg) is injected intraperitoneally. c. Immediately after the injection, each mouse is placed in an individual observation chamber. d. The number of writhes (constriction of the abdomen, stretching of hind limbs) is counted for a 20-minute period, starting 5 minutes after the acetic acid injection.

-

-

Data Analysis: The percentage inhibition of writhing is calculated as: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Chapter 3: Potential Antioxidant Activity

Mechanistic Hypothesis: Free Radical Scavenging

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Pyrazolone derivatives, most notably Edaravone, are known to be potent antioxidants.[16][17] The mechanism involves the donation of a hydrogen atom or an electron to neutralize free radicals.[16][18] The anionic form of the pyrazolone is often more reactive in this process.[16][17] Given its structural similarity to other antioxidant pyrazolones, this compound is a strong candidate for possessing free radical scavenging properties.[8][19]

Experimental Workflow for In Vitro Antioxidant Screening

In vitro chemical assays provide a rapid and cost-effective method for initial screening of antioxidant capacity before proceeding to more complex cellular models.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward assays for evaluating antioxidant activity.[18][20]

-

Objective: To quantify the free radical scavenging capacity of this compound.

-

Principle: DPPH is a stable free radical with a deep violet color and a characteristic absorbance maximum around 517 nm. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to the pale yellow DPPH-H, causing the absorbance to decrease. The degree of discoloration is proportional to the scavenging activity of the compound.

-

Methodology:

-

Reagents: Stable DPPH solution in methanol, test compound dissolved in a suitable solvent (e.g., methanol or DMSO), and a standard antioxidant (e.g., Ascorbic acid or Trolox).

-

Procedure: a. Prepare serial dilutions of the test compound and the standard in microplate wells or test tubes. b. Add a fixed volume of DPPH solution to each well/tube. c. A control is prepared with the solvent and DPPH solution, and a blank is prepared for each concentration with the compound and methanol (without DPPH) to correct for any intrinsic color. d. The mixture is incubated in the dark at room temperature for 30 minutes. e. The absorbance is measured at ~517 nm using a spectrophotometer or microplate reader.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with DPPH. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Data Presentation: IC50 Values

Results are typically summarized in a table comparing the IC50 value of the test compound to a known standard.

| Compound | DPPH Scavenging IC50 (µg/mL) |

| Ascorbic Acid (Standard) | e.g., 8.5 |

| This compound | To be determined |

Chapter 4: Potential Antimicrobial Activity

Rationale for Antimicrobial Investigation

The pyrazole and pyrazoline scaffolds are present in many compounds exhibiting a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][21][22][23] The structural diversity of these derivatives allows them to target various microbial pathways.[23][24] Preliminary studies have suggested that this compound itself may possess antimicrobial properties, making it a candidate for further investigation against a panel of pathogenic microorganisms.[6]

Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Objective: To determine the MIC of this compound against representative bacterial and fungal strains.

-

Principle: The test compound is serially diluted in a liquid growth medium in a microplate. A standardized inoculum of the test microorganism is added, and the plate is incubated. Growth is indicated by turbidity, and the MIC is the lowest concentration where no turbidity is observed.

-

Methodology:

-

Microorganisms: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and yeast (e.g., Candida albicans).

-

Procedure: a. In a 96-well microplate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). b. Prepare a standardized microbial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard). c. Inoculate each well with the microbial suspension. d. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested. e. Seal the plate and incubate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

-

Data Analysis: The MIC is determined by visual inspection as the lowest concentration of the compound that completely inhibits microbial growth.

| Microorganism | MIC (µg/mL) of This compound |

| Staphylococcus aureus (Gram +) | To be determined |

| Escherichia coli (Gram -) | To be determined |

| Candida albicans (Fungus) | To be determined |

Chapter 5: Emerging Potential: Neuroprotective Effects

Mechanistic Hypothesis: Attenuation of Oxidative Stress in Neuronal Cells

Neurodegenerative disorders like Parkinson's disease are characterized by progressive neuronal loss, with oxidative stress playing a key pathological role.[25] The ability of pyrazoline derivatives to scavenge free radicals suggests they may protect neurons from oxidative damage.[25][26] Studies on other pyrazolines have shown protective effects in cellular models of neurotoxicity, such as those induced by 6-hydroxydopamine (6-OHDA), a neurotoxin that specifically targets dopaminergic neurons by generating ROS.[25][27] It is hypothesized that this compound, through its potential antioxidant activity, could mitigate such neurotoxic insults.

Protocol 5: In Vitro Neuroprotection Assay using 6-OHDA-induced Toxicity

This cellular model mimics the oxidative stress-induced dopaminergic neuron death seen in Parkinson's disease.[25]

-

Objective: To assess the protective effect of this compound against 6-OHDA-induced cell death in a neuronal cell line.

-

Principle: The human neuroblastoma cell line SH-SY5Y or rat pheochromocytoma PC-12 line can be differentiated into a neuron-like phenotype. Exposure to 6-OHDA induces significant cell death via oxidative stress. A neuroprotective compound will increase cell viability in the presence of the toxin.

-

Methodology:

-

Cell Culture: Culture and differentiate SH-SY5Y or PC-12 cells according to standard protocols.

-

Procedure: a. Seed the differentiated cells in a 96-well plate. b. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2-12 hours). c. Introduce a neurotoxic concentration of 6-OHDA (e.g., 100-150 µM) to the wells (except for the untreated control group). d. Co-incubate the cells with the compound and 6-OHDA for 24 hours. e. Control groups should include: untreated cells, cells treated with the compound alone (to check for cytotoxicity), and cells treated with 6-OHDA alone.

-

Endpoint Measurement: Assess cell viability using a metabolic assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells (set to 100%). The increase in viability in the compound-treated groups compared to the 6-OHDA-only group indicates a neuroprotective effect.

Chapter 6: Summary and Future Directions

This compound emerges as a promising molecule for pharmacological investigation. Based on the robust history of the pyrazolone scaffold, this compound is a strong candidate for possessing anti-inflammatory, analgesic, antioxidant, antimicrobial, and neuroprotective properties.

The experimental protocols detailed in this guide provide a clear roadmap for systematically evaluating these potential activities. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs with modifications to the n-propyl chain or substitutions on the pyrazolone ring could lead to the identification of more potent and selective compounds.

-

Mechanism of Action Elucidation: Beyond initial screening, further studies are needed to confirm the precise molecular targets, such as determining the COX-1/COX-2 selectivity profile or identifying specific cellular pathways involved in its neuroprotective effects.

-

Preclinical Development: Promising in vitro and in vivo results should be followed by comprehensive ADME and toxicology studies to assess the compound's drug-like properties and safety profile.